Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Amino Biphenyl Analog
The target compound possesses two hydrogen bond donor (HBD) sites (amine and carboxylic acid), whereas the des-amino analog 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-33-9) has only one (carboxylic acid) [1][2]. This doubling of HBD count enhances aqueous solubility potential and provides an additional anchor point for target binding when the amino group is retained in the final compound. The higher HBD count must be considered in the context of Lipinski's Rule of Five, where exceeding 5 HBDs is unfavorable; the target compound's value of 2 remains well within drug-like space while offering synthetic versatility absent in the des-amino comparator.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-33-9): 1 |
| Quantified Difference | 1 additional HBD (100% increase) |
| Conditions | PubChem computed properties using Cactvs 3.4.6.11 |
Why This Matters
The additional HBD enables amine-directed conjugation strategies (amide, sulfonamide, urea) that are impossible with the des-amino analog, directly impacting synthetic route design for lead optimization.
- [1] PubChem Compound Summary for CID 53225457, 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid. Computed by Cactvs 3.4.6.11. View Source
- [2] PubChem Compound Summary for CID 53216631, 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-33-9). Computed by Cactvs 3.4.6.11. View Source
